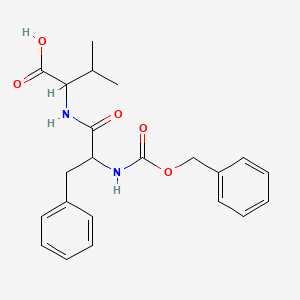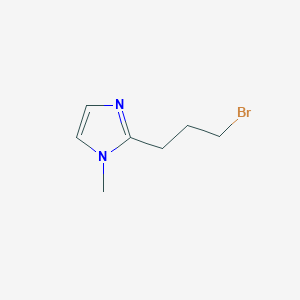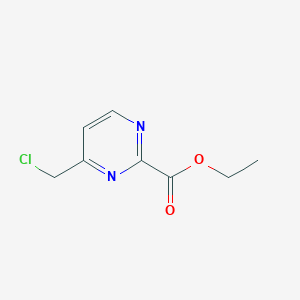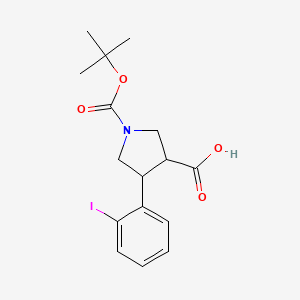
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylaMino)-2-MethylpropylcarbaMate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyanopyrrolidine moiety, a tert-butyl group, and a carbamate linkage. It has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate typically involves multiple steps. One common method starts with the preparation of the cyanopyrrolidine intermediate. This intermediate is then reacted with tert-butyl 2-amino-2-methylpropylcarbamate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopyrrolidine moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as a component of drug delivery systems.
Industry: The compound is used in the development of new materials and as a building block for complex organic molecules.
作用機序
The mechanism of action of (S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate involves its interaction with specific molecular targets. The cyanopyrrolidine moiety is known to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), by binding to the active site and preventing substrate access. This inhibition can modulate various biological pathways, including glucose metabolism and immune response.
類似化合物との比較
Similar Compounds
- (S)-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)-7-(phenylamino)quinoline-4-carboxamide
- 2-(2-cyanopyrrolidin-1-yl)-N-3-hydroxyadamantan-1-yl) acetamide
Uniqueness
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, while the carbamate linkage provides a site for further chemical modifications. This combination makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H28N4O3 |
|---|---|
分子量 |
324.42 g/mol |
IUPAC名 |
tert-butyl N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C16H28N4O3/c1-15(2,3)23-14(22)18-11-16(4,5)19-10-13(21)20-8-6-7-12(20)9-17/h12,19H,6-8,10-11H2,1-5H3,(H,18,22) |
InChIキー |
QEPSQHYVGVXGKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCCC1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)





![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)

![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)



![1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-](/img/structure/B12101063.png)
